Precursor to Potent Anti-inflammatory and Analgesic Quinoline Derivatives
4-Chloroquinoline-3-carboxylic acid ethyl ester (a direct derivative) serves as a key intermediate for synthesizing 4-anilinoquinoline-3-carboxylic acids. Several of these synthesized derivatives demonstrated anti-inflammatory activity comparable to the reference drug indomethacin [1] and analgesic activity that was sometimes higher than that of indomethacin [2].
| Evidence Dimension | Biological activity of derivatives synthesized from the target compound |
|---|---|
| Target Compound Data | Derivatives showed significant anti-inflammatory activity comparable to indomethacin; some showed good analgesic activity sometimes higher than indomethacin |
| Comparator Or Baseline | Indomethacin (a standard NSAID) |
| Quantified Difference | Comparable or higher than indomethacin in respective assays |
| Conditions | In vivo and in vitro assays for anti-inflammatory and analgesic activities |
Why This Matters
This evidence validates the procurement of this compound as a gateway to a series of derivatives with proven, potent biological activities, justifying its selection over non-functionalized or differently substituted quinoline building blocks that would not yield these specific active compounds.
- [1] Pellerano, C., Savini, L., Massarelli, P., Bruni, G., & Fiaschi, A. I. (1990). New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties - Note I. Il Farmaco, 45(3), 269-284. View Source
- [2] Savini, L., Massarelli, P., Pellerano, C., & Bruni, G. (1993). New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. Farmaco, 48(6), 805-825. View Source
